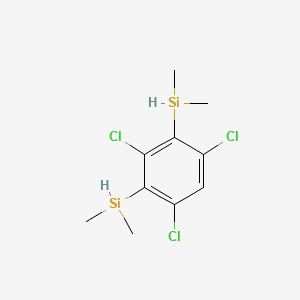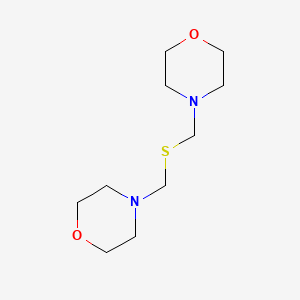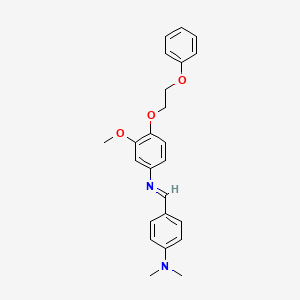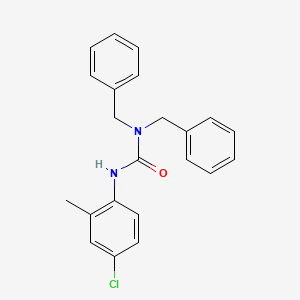methanol](/img/structure/B11958812.png)
[1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is a chemical compound with a complex structure that includes two hydroxymethyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methylcyclohex-3-en-1-yl derivatives using formaldehyde and a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxymethyl groups make it a versatile tool for labeling and tracking biochemical processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in the development of new drugs for various diseases.
Industry
In the industrial sector, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(Hydroxymethyl)cyclohex-3-en-1-yl]methanol
- [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
- [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol
Uniqueness
Compared to similar compounds, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol has a unique combination of hydroxymethyl groups and a methyl-substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-6-methylcyclohex-3-en-1-yl]-(6-methylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C16H26O2/c1-12-7-3-4-9-14(12)15(18)16(11-17)10-6-5-8-13(16)2/h3-6,12-15,17-18H,7-11H2,1-2H3 |
InChI Key |
DYORTRUMFAYXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C(C2(CC=CCC2C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)




